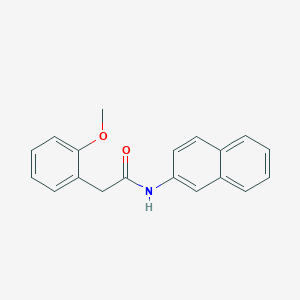
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases.
作用机制
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the activation and survival of B cells. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide selectively binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing the downstream activation of the BCR signaling pathway. This leads to the suppression of B-cell activation and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been shown to effectively inhibit BTK activity in various cell types, including B cells, T cells, and macrophages. This leads to the suppression of immune cell activation and the production of inflammatory cytokines, which are key drivers of autoimmune and inflammatory diseases. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown good efficacy in preclinical models of various autoimmune and inflammatory diseases, making it a promising candidate for further development. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its relatively low solubility, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the development of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide in clinical trials, particularly in patients with autoimmune and inflammatory diseases. Finally, there is a need for the development of novel BTK inhibitors with improved selectivity and efficacy, which could potentially lead to the discovery of new therapeutic targets for the treatment of these diseases.
合成方法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolylamine with 2,4-difluoroanisole in the presence of a base catalyst. This is followed by the introduction of a methyl group at the alpha position of the isoxazole ring using a Grignard reagent. The final step involves the formation of the amide bond between the isoxazole ring and the propanamide moiety using a coupling agent.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been extensively studied in preclinical models of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and Sjogren's syndrome. In these studies, the compound has been shown to effectively inhibit BTK activity, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O3/c1-16(2,3)13-9-14(21-24-13)20-15(22)17(4,5)23-12-7-6-10(18)8-11(12)19/h6-9H,1-5H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLGBFOXGSDFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)

![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)
![N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5159453.png)

![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)

![5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5159492.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)